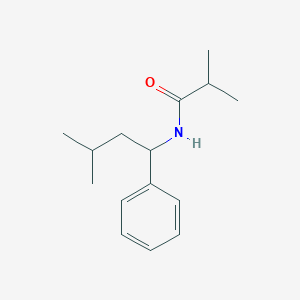
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as FL-Pyrrolidine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. Specifically, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene may promote the expression of certain genes that have tumor-suppressing or anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene can induce cell cycle arrest and apoptosis in cancer cells. 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In animal studies, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been shown to improve cognitive function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is its versatility in scientific research. It can be used in various fields, including cancer research, virology, and neuroscience. However, one of the limitations of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene research. One area of interest is its potential use in combination with other drugs for cancer treatment. 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring ways to improve the solubility of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene to make it more accessible for experimentation.
Conclusion:
In conclusion, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its versatility and range of biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene involves the reaction of 3-fluoroaniline with N-methylpyrrolidine-2,5-dione in the presence of a reducing agent. The reaction results in the formation of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-14-12(17)8-5-11(16)15(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCSZYCKELVXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6030530.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B6030532.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B6030544.png)
![2-methyl-6-(1-{[1-(pyridin-3-ylmethyl)-1H-pyrrol-2-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6030547.png)
![2-{5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6030550.png)

![2-(dimethylamino)-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6030561.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6030568.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6030575.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)
![diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6030593.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030599.png)
